3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-indazole
Description
Properties
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-(1H-indazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O/c19-14-6-2-4-8-16(14)22-9-11-23(12-10-22)18(24)17-13-5-1-3-7-15(13)20-21-17/h1-8H,9-12H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKNORLSLOWIBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=NNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Indazole Core Synthesis
The 1H-indazole ring system is typically constructed via cyclization strategies. A prominent method involves the Cadogan cyclization , where 2-nitrobenzaldehyde derivatives react with hydrazine under reducing conditions to form the indazole nucleus. For 3-carboxy-substituted indazoles, Vilsmeier-Haack formylation followed by oxidation proves effective:
- N-Protection : 1H-Indazole is benzylated at the 1-position using benzyl bromide in DMF at 0–5°C, yielding 1-benzyl-1H-indazole (75–85% yield).
- Formylation : Treatment with POCl3/DMF (Vilsmeier-Haack conditions) introduces a formyl group at the 3-position, producing 1-benzyl-1H-indazole-3-carbaldehyde (80–85% yield).
- Oxidation : The aldehyde is oxidized to 1-benzyl-1H-indazole-3-carboxylic acid using KMnO4 in acetone-H2O (1:1), confirmed by IR (νC=O: 1655 cm⁻¹) and ¹H NMR (δ 13.2 ppm, broad COOH).
Piperazine Subunit Preparation
4-(2-Fluorophenyl)piperazine is synthesized via Buchwald-Hartwig amination :
- Coupling : Piperazine reacts with 1-bromo-2-fluorobenzene using Pd(OAc)2, Xantphos, and Cs2CO3 in toluene at 110°C, achieving 70–80% yield.
- Purification : The crude product is purified via recrystallization (ethanol/H2O) or column chromatography (SiO2, CH2Cl2/MeOH/NH4OH).
Amide Bond Formation: Key Methodologies
Coupling the indazole-3-carboxylic acid with 4-(2-fluorophenyl)piperazine necessitates careful activation of the carboxyl group.
Dicyclohexylcarbodiimide (DCC) Mediated Coupling
- Activation : 1-Benzyl-1H-indazole-3-carboxylic acid reacts with DCC in anhydrous CH2Cl2, forming the corresponding active O-acylisourea intermediate (quantitative conversion).
- Nucleophilic Attack : Addition of 4-(2-fluorophenyl)piperazine (1.2 equiv) at 0°C, followed by stirring at room temperature for 12–18 hours, affords 1-benzyl-3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-indazole (65–75% yield).
Optimization Note : Substituting DCC with EDCI/HOBt improves yields to 80–85% by minimizing side reactions.
Deprotection of the Indazole NH
Hydrogenolysis using 10% Pd/C under H2 (1 atm) in ethanol removes the benzyl group, yielding the final product (90–95% yield). Monitoring by TLC (ethyl acetate/hexanes 1:1) confirms completion.
Alternative Synthetic Routes
Direct Coupling via Acyl Chloride
Solid-Phase Synthesis
Immobilized 1H-indazole-3-carboxylic acid on Wang resin undergoes HATU-mediated coupling with 4-(2-fluorophenyl)piperazine, followed by TFA cleavage (82% yield, >95% purity).
Analytical Characterization
Spectroscopic Data :
- ¹H NMR (400 MHz, DMSO-d6): δ 13.12 (s, 1H, NH), 8.32 (d, J = 8.0 Hz, 1H, H-4), 7.85 (d, J = 8.4 Hz, 1H, H-7), 7.62 (t, J = 7.6 Hz, 1H, H-5), 7.51 (t, J = 7.2 Hz, 1H, H-6), 7.25–7.18 (m, 1H, Ar-F), 6.98–6.89 (m, 2H, Ar-F), 3.85–3.45 (m, 8H, piperazine).
- IR (KBr): ν 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (C-F).
HPLC Purity : >99% (C18 column, MeCN/H2O 70:30, 1 mL/min, λ = 254 nm).
Industrial-Scale Considerations
Process chemistry optimizations focus on:
- Catalyst Recycling : Pd catalysts from Buchwald-Hartwig reactions are recovered via filtration (85–90% recovery).
- Solvent Selection : Replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-indazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-indazole involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may interact with serotonin receptors, influencing neurotransmitter release and uptake .
Comparison with Similar Compounds
3-(2-Fluorophenyl)-1H-Indazole
- Structure : Lacks the piperazine-carbonyl group but retains the 2-fluorophenyl-indazole core.
- Synthesis: Prepared via diazotization of 2-aminobenzophenone derivatives under acidic conditions, followed by reduction with sodium dithionite .
- Key Differences : Absence of the piperazine-carbonyl bridge reduces molecular weight (~231 g/mol vs. ~364 g/mol for the target compound) and may limit interactions with hydrophobic enzyme pockets.
N-(2-{[4-(2-Fluorophenyl)-1-Piperazinyl]Carbonyl}-1H-Indol-3-yl)-3-Methylbenzamide
- Structure : Replaces indazole with indole and adds a benzamide substituent.
- Relevance: Demonstrates the adaptability of the 4-(2-fluorophenyl)piperazine-carbonyl motif in diverse heterocyclic systems.
8-[4-(2,3-Dimethylphenyl)Piperazine-1-Carbonyl]-3-(2-Fluorophenyl)[1,2,3]Triazolo[1,5-a]Quinazolin-5(4H)-one (E543-0376)
- Structure: Incorporates a triazoloquinazolinone core instead of indazole.
- Properties : Higher molecular weight (~496 g/mol) and extended aromatic system may enhance π-π stacking but reduce solubility .
Pharmacological and Physicochemical Comparisons
Table 1. Key Parameters of Selected Analogues
Binding Affinity and Selectivity
- The target compound’s indazole-piperazine combination may mimic ATP-binding pockets in kinases, as seen in Delavirdine (a reverse transcriptase inhibitor with a similar piperazine-indole scaffold; MolDock score: -147.591) .
- Compound 13h (a PARP-1 inhibitor) highlights the role of the piperazine-carbonyl group in enhancing interactions with NAD+-binding sites, achieving sub-micromolar IC₅₀ values .
Biological Activity
Overview
3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-indazole is a compound that has garnered attention in various fields, particularly in medicinal chemistry due to its unique structure, which combines a fluorophenyl group, a piperazine ring, and an indazole moiety. This compound is being studied for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Chemical Structure
The molecular structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. Notably, it has been shown to bind to serotonin receptors, which play a crucial role in neurotransmitter release and uptake. This interaction suggests potential applications in treating psychiatric disorders and other conditions influenced by serotonin levels .
Biological Activities
1. Anticancer Properties:
Research indicates that this compound exhibits antiproliferative activity against several cancer cell lines, including HCT116 (colon cancer) and OVCAR-8 (ovarian cancer). The compound's IC50 values for these cell lines have been reported as follows:
2. CNS Activity:
The compound has demonstrated potential in modulating central nervous system (CNS) disorders. Its ability to interact with serotonin receptors indicates possible applications for treating conditions such as anxiety and schizophrenia .
3. Anti-inflammatory Effects:
Preliminary studies suggest that the compound may possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds reveals insights into its unique biological profile:
| Compound Name | Structure | Key Activity |
|---|---|---|
| 1-(4-fluorophenyl)piperazine | Structure | Analgesic |
| 4-(2-fluorophenyl)piperazin-1-yl]methanone | Structure | Antidepressant |
| 3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1H-indazole | Structure | Anticancer, CNS activity |
Study 1: Antiproliferative Activity
In a recent study, the antiproliferative effects of the compound were evaluated against various cancer cell lines. The results indicated that the compound significantly inhibits cell growth at micromolar concentrations, suggesting its potential as an anticancer agent .
Study 2: CNS Modulation
Another study focused on the interaction of the compound with serotonin receptors, highlighting its potential role in modulating neurotransmitter systems associated with mood disorders. The findings suggest that this compound could be further explored for therapeutic use in psychiatric conditions .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-indazole?
- Methodological Answer : The synthesis typically involves coupling a piperazine derivative with an indazole-carbonyl precursor. For example:
- Step 1 : React 1-(2-fluorophenyl)piperazine with a carbonylating agent (e.g., triphosgene) in dichloromethane (DCM) under inert conditions to form the piperazine-1-carbonyl intermediate .
- Step 2 : Attach the indazole moiety via nucleophilic acyl substitution. Use N,N-diisopropylethylamine (DIPEA) as a base to facilitate the reaction .
- Purification : Column chromatography with ethyl acetate/hexane (1:8 ratio) or crystallization with diethyl ether is recommended .
Key Considerations : Monitor reaction progress via TLC, and optimize stoichiometry to minimize byproducts like unreacted piperazine or dimerization .
Q. How can spectroscopic and crystallographic methods be used to characterize this compound?
- Methodological Answer :
- NMR/IR : Assign peaks using - and -NMR to confirm the indazole-piperazine linkage and fluorine substitution. IR spectra should show carbonyl (C=O) stretches near 1650–1700 cm .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Ensure high-resolution data (≤ 1.0 Å) to resolve potential disorder in the fluorophenyl group .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H] for ) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., anti-tubercular vs. anticancer effects) for this compound?
- Methodological Answer :
- Dose-Response Studies : Perform IC assays across multiple cell lines (e.g., Mycobacterium tuberculosis H37Rv for anti-TB activity vs. HeLa or MCF-7 for anticancer evaluation) to clarify potency thresholds .
- Target Profiling : Use computational docking (e.g., AutoDock Vina) to predict binding to both bacterial enzymes (e.g., InhA) and human kinases (e.g., EGFR). Validate with competitive binding assays .
- Metabolic Stability : Assess liver microsomal stability to rule out false positives from metabolite interference .
Q. What experimental strategies are recommended to identify the primary molecular targets of this compound?
- Methodological Answer :
- Receptor Binding Assays : Screen against panels of GPCRs, kinases, or ion channels using radioligand displacement (e.g., -labeled ligands for serotonin/dopamine receptors) .
- Proteomics : Employ affinity-based pull-down assays with a biotinylated derivative of the compound. Analyze captured proteins via LC-MS/MS .
- CRISPR-Cas9 Knockout : Target candidate receptors/enzymes in cell lines and measure changes in compound efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
